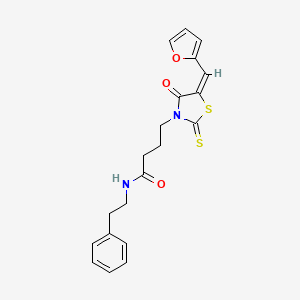![molecular formula C19H20N2O3S B2665388 5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 1005060-28-5](/img/structure/B2665388.png)
5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a heterocyclic compound with a molecular formula of C19H20N2O3S. It belongs to the class of compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .Scientific Research Applications
Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating the potential of diketopyrrolopyrrole (DPP) backbone structures for enhancing power conversion efficiency through improved electron extraction and energy alignment in devices (Hu et al., 2015).
Luminescent Polymers
Research on polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit has shown that these materials exhibit strong fluorescence and high quantum yields, making them promising for applications requiring luminescent properties (Zhang & Tieke, 2008).
Organic Solar Cells
The development of a crystalline conjugated polymer incorporating thieno[3,4-c]pyrrole-4,6-dione units has demonstrated significant potential in bulk heterojunction solar cells, achieving a power conversion efficiency of 5.1%, which underscores the value of incorporating such units into donor materials for photovoltaic applications (Chen et al., 2011).
Non-Fullerene Acceptors for Solar Cells
A bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities displayed encouraging efficiency when paired with poly(3-hexylthiophene), highlighting the role of such compounds in advancing organic solar cell technology (Gupta et al., 2017).
Properties
IUPAC Name |
5-butyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-3-11-20-18(22)15-16(14-10-7-12-25-14)21(24-17(15)19(20)23)13-8-5-4-6-9-13/h4-10,12,15-17H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCQZSICUOARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)


![1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole](/img/structure/B2665308.png)
![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)
![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2665313.png)
![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)
